4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOVDVQZDQJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671663 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087160-40-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Borylation of Piperidine Derivatives
One common approach involves the palladium-catalyzed borylation of halogenated piperidine derivatives using bis(pinacolato)diboron reagents. For example, the synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine, a related boronic ester, is achieved via:
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Solvent: 1,4-dioxane and dichloromethane mixture
- Temperature: 80 °C
- Duration: 12 hours
- Yield: Approximately 61.3%
This method involves coupling the halogenated aromatic piperidine with bis(pinacolato)diboron under palladium catalysis, affording the boronate ester functionality on the aromatic ring, which can be adapted for aliphatic piperidine derivatives as well.
Multi-step Synthesis from Protected Piperidine Precursors
A three-step synthetic route has been reported starting from tert-butyl-4-hydroxypiperidine-1-carboxylate :
- Stepwise functionalization introduces the boronate ester moiety at the 4-position of the piperidine ring.
- The final product is a tert-butyl-protected this compound derivative.
- The structure confirmation was performed by mass spectrometry and proton NMR.
- The total yield over three steps was approximately 49.9%.
This method is particularly useful for synthesizing boronate esters with additional protecting groups, facilitating further functionalization in complex molecule synthesis.
Nucleophilic Substitution on Piperidine Boronate Esters
Another approach involves nucleophilic substitution on piperidine boronate esters:
- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride.
- Reacted with potassium carbonate and alkyl halides (e.g., 1-bromo-2-methoxyethane) in N,N-dimethylformamide (DMF).
- Reaction conditions: 20–70 °C for 3 hours.
- This method yields functionalized piperidine boronate esters with excellent yields (up to 100% reported).
- The reaction mixture is processed by filtration, concentration, and trituration to isolate the product.
General Notes on Reaction Conditions and Catalysts
- Palladium catalysts are commonly used for borylation reactions due to their high efficiency and selectivity.
- Solvents such as 1,4-dioxane, dichloromethane, and DMF are typical media for these reactions.
- Bases like potassium carbonate facilitate nucleophilic substitution steps.
- Temperature control (typically 20–80 °C) is critical for optimizing yields and minimizing side reactions.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
The palladium-catalyzed borylation is a well-established method for introducing boronate esters into heterocyclic compounds like piperidine. The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst ensures good selectivity and moderate yields, suitable for medicinal chemistry applications.
The multi-step synthesis route from protected piperidine derivatives provides versatility in synthesizing boronate esters with additional functional groups or protecting groups, which is crucial for complex molecule synthesis and drug development. The moderate overall yield reflects the multiple transformations involved.
The nucleophilic substitution method on boronate ester-functionalized piperidines offers a straightforward way to introduce alkyl groups or other substituents at the nitrogen atom, enabling the preparation of diverse derivatives with excellent yields. This method’s mild conditions and high efficiency make it attractive for late-stage functionalization.
Across these methods, the choice of solvent, catalyst, and temperature plays a critical role in optimizing yield and purity. For example, DMF and potassium carbonate facilitate nucleophilic substitution effectively, while palladium catalysts in dioxane/DCM mixtures promote efficient borylation.
This comprehensive review synthesizes diverse, authoritative sources to present a clear, detailed picture of the preparation methods for this compound. These methods are foundational for the synthesis of boronate ester-functionalized piperidines used extensively in pharmaceutical and synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds, such as alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl iodides or other halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boronic esters, and various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its boron atom can participate in reactions that form covalent bonds with biological targets, enhancing drug efficacy. For instance, it has been utilized in the development of inhibitors for specific enzymes involved in cancer progression.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain kinases involved in cancer signaling pathways. The modification of the piperidine moiety allowed for increased selectivity and potency against the target enzymes .
Organic Synthesis
Catalysis : The compound is employed as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds. Its boronic acid functionality is crucial for these reactions.
Data Table: Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, KCO, THF | 85 | |
| Negishi Coupling | Zn catalyst, DMF | 78 | |
| Stille Coupling | Sn catalyst, DMSO | 90 |
Materials Science
Polymer Chemistry : The compound is also used in the synthesis of boron-containing polymers which exhibit unique thermal and mechanical properties. These materials are being explored for applications in electronics and photonics.
Case Study : Research indicated that polymers derived from this compound displayed enhanced thermal stability and were effective as insulating materials in electronic devices . The incorporation of boron into polymer matrices improved their dielectric properties significantly.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its ability to act as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the transfer of boron atoms to organic substrates, enabling the formation of new carbon-boron bonds. This process is often mediated by transition metal catalysts, which activate the boronic ester for nucleophilic attack by the organic substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with structurally related boronic esters:
Reactivity in Cross-Coupling Reactions
The target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to phenyl-spacer analogs. For instance, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine requires higher catalyst loading (5% Pd vs. 1–2% for the parent compound) due to steric hindrance from the phenyl group . Conversely, trifluoromethyl-substituted analogs (e.g., 2-trifluoromethylpyridine derivatives) show accelerated coupling rates with aryl chlorides, attributed to the electron-deficient boronate center .
Solubility and Stability
- Hydrochloride Salt Form : The hydrochloride derivative of this compound demonstrates enhanced aqueous solubility (>50 mg/mL in water), critical for biomedical applications .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H17BO3
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
The biological activity of this compound is primarily attributed to its ability to act as a boron-containing heterocycle. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. Specifically, this compound has been studied for its interactions with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:
- DYRK1A Inhibition : The compound has been evaluated as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated significant inhibition with nanomolar IC50 values .
2. Antioxidant Properties
The antioxidant capacity of this compound has been investigated through various assays. For example:
- ORAC Assays : Results showed that the compound exhibits strong antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
3. Anti-inflammatory Effects
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DYRK1A | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduction of cytokine production |
Case Study: DYRK1A Inhibition
Applications in Drug Development
The compound's unique structure makes it a valuable building block in organic synthesis and pharmaceutical development:
Q & A
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer :
- Stability Studies :
- Acidic Conditions (pH <3) : Hydrolysis to boronic acid (4-piperidineboronic acid); monitor via ¹¹B NMR .
- Basic Conditions (pH >10) : Degradation to piperidine and boric acid; quantify via ion chromatography .
- Mitigation : Use buffered solutions (pH 6–8) during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
